Phenyl(pyridin-2-yl)methanamine hydrochloride
Overview
Description
Phenyl(pyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl(pyridin-2-yl)methanamine hydrochloride typically involves the following steps:
Condensation Reaction: Pyridin-2-ylmethanamine is synthesized by condensing pyridine-2-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting phenyl(pyridin-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt[][1].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale condensation reactions using industrial-grade reagents and solvents.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain high-purity this compound[][1].
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
Phenyl(pyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phenyl(pyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
Phenyl(pyridin-3-yl)methanamine hydrochloride: Similar structure but with the pyridine ring at a different position.
Phenyl(pyridin-4-yl)methanamine hydrochloride: Another positional isomer with distinct chemical properties.
Uniqueness: this compound is unique due to its specific binding affinity and reactivity, making it valuable in targeted synthesis and research applications .
Properties
IUPAC Name |
phenyl(pyridin-2-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-9,12H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSFONXPJCBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379479 | |
Record name | phenyl(pyridin-2-yl)methanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59575-91-6 | |
Record name | phenyl(pyridin-2-yl)methanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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